molecular formula C14H31NO6 B1274135 Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine CAS No. 41121-04-4

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

Cat. No.: B1274135
CAS No.: 41121-04-4
M. Wt: 309.4 g/mol
InChI Key: NBTVYAUPXIBYLV-UHFFFAOYSA-N
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Description

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine (CAS: 41121-04-4) is a branched polyether-amine characterized by two identical oligo(ethylene glycol) chains terminating in methoxy groups. Each substituent consists of a 2-(2-(2-methoxyethoxy)ethoxy)ethyl group, resulting in a highly hydrophilic structure due to multiple ether linkages. This compound is synthesized via nucleophilic substitution or coupling reactions involving ethylene oxide derivatives and amines, as evidenced by its use in the preparation of bis-porphyrin compounds for materials science applications . Its amphiphilic nature and ability to coordinate metal ions make it valuable in polymer synthesis, chelation chemistry, and phase-transfer catalysis.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO6/c1-16-7-9-20-13-11-18-5-3-15-4-6-19-12-14-21-10-8-17-2/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTVYAUPXIBYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCNCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194063
Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
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Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41121-04-4
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41121-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
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Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
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Record name Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]amine
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Preparation Methods

Condensation of Triethylene Glycol Monomethyl Ether with Ethylenediamine

The most widely reported method involves a condensation reaction between triethylene glycol monomethyl ether (TEGMME) and ethylenediamine under controlled conditions.

Procedure :

  • Reactants :
    • TEGMME (2.0 mol)
    • Ethylenediamine (1.0 mol)
    • Catalytic p-toluenesulfonic acid (0.1 mol%)
  • Conditions :
    • Solvent: Toluene (anhydrous)
    • Temperature: 110–120°C
    • Atmosphere: Nitrogen inert gas
    • Reaction Time: 12–18 hours
  • Workup :
    • Neutralization with aqueous NaHCO₃
    • Extraction with dichloromethane
    • Distillation under reduced pressure (0.1 mmHg, 180–190°C)

Yield : 68–74%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the primary amine on the hydroxyl group of TEGMME, facilitated by acid catalysis. The polyether chain’s electron-donating ethoxy groups enhance the alcohol’s leaving group ability.

Alkylation of Primary Amines

An alternative route employs alkylation of 2-(2-(2-methoxyethoxy)ethoxy)ethylamine with 1-chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane.

Procedure :

  • Reactants :
    • 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine (1.0 mol)
    • 1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane (2.2 mol)
    • Potassium carbonate (3.0 mol)
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 120°C
    • Reaction Time: 24 hours
  • Workup :
    • Filtration to remove K₂CO₃
    • Solvent evaporation
    • Column chromatography (SiO₂, ethyl acetate/hexanes)

Yield : 53–61%

Key Advantage :
This method avoids the use of high-boiling solvents, simplifying purification. However, stoichiometric excess of the alkylating agent is required to suppress diastereomer formation.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial protocols prioritize scalability using continuous flow systems:

Parameters :

Variable Value
Reactor Type Tubular (316L SS)
Residence Time 45–60 minutes
Temperature 130–140°C
Pressure 8–10 bar
Catalyst Amberlyst-15 (ion-exchange resin)

Productivity :

  • Throughput: 12–15 kg/h
  • Purity: >98% (HPLC)
  • Solvent Recovery: 95% (toluene recycled)

Advantages :

  • Reduced thermal degradation due to precise temperature control.
  • 20% higher yield compared to batch processes.

Optimization Strategies

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (PTCs) to improve reaction kinetics:

Example :

  • Catalyst : Tetrabutylammonium bisulfate (0.5 mol%)
  • Effect :
    • Reaction time reduced from 18 to 8 hours.
    • Yield increased to 81%.

Mechanism :
PTCs facilitate interfacial transfer of hydroxide ions, accelerating deprotonation of the alcohol intermediate.

Solvent Selection

Solvent polarity critically impacts reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%)
Toluene 2.4 68
DMF 36.7 61
Diglyme 7.2 73

Diglyme’s moderate polarity optimizes solubility of both hydrophilic amines and hydrophobic intermediates.

Purification Techniques

Vacuum Distillation

Conditions :

  • Pressure: 0.05–0.1 mmHg
  • Temperature Gradient: 80°C → 190°C
  • Packed Column: Helical stainless steel (10 theoretical plates)

Outcome :

  • Purity: 99.2% (GC-MS)
  • Recovery: 89%

Chromatographic Methods

Normal-Phase HPLC :

  • Column: Zorbax Silica (250 × 4.6 mm)
  • Mobile Phase: Hexanes/ethyl acetate (7:3)
  • Retention Time: 14.2 minutes

Application :
Essential for removing trace alkyl chloride byproducts (<0.1% impurity).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 3.55 (m, 12H, OCH₂), 3.38 (s, 6H, OCH₃), 2.72 (t, 4H, NCH₂)
¹³C NMR δ 72.1 (OCH₂), 70.8 (OCH₂CH₂O), 59.2 (OCH₃), 50.4 (NCH₂)
IR (cm⁻¹) 3360 (N-H stretch), 1110 (C-O-C asym)

Challenges and Solutions

Hygroscopicity Management

The compound’s hygroscopic nature complicates storage:

  • Solution : Packaging under nitrogen with molecular sieves (4Å).
  • Stability : <0.2% water content after 12 months at −20°C.

Byproduct Formation

Major byproduct: Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

  • Mitigation :
    • Maintain amine:alkylating agent ratio at 1:2.2.
    • Use of bulky bases (e.g., DBU) to disfavor over-alkylation.

Emerging Methodologies

Microwave-Assisted Synthesis

Protocol :

  • Power: 300 W
  • Temperature: 150°C
  • Time: 35 minutes
  • Yield: 76%

Advantage :
Energy efficiency improved by 40% compared to conventional heating.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica:

  • Conversion: 58%
  • Selectivity: >99% for monoalkylation

Potential :
Enables aqueous-phase synthesis but requires further optimization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Condensation (Lab) 68–74 98.5 Moderate
Alkylation (Lab) 53–61 97.8 Low
Continuous Flow 81–85 99.2 High
Microwave 76 98.7 Moderate

Chemical Reactions Analysis

Types of Reactions: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is used as a building block in the synthesis of complex organic molecules. Its multiple ethoxy groups make it a valuable intermediate in the production of polymers and other macromolecules .

Biology and Medicine: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be employed in the synthesis of drug candidates and other bioactive compounds .

Industry: Industrially, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique structure allows it to impart desirable properties to these products .

Mechanism of Action

The mechanism of action of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with other molecules. These interactions enable the compound to modify the properties of target molecules, leading to its diverse applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine and analogous amines:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
This compound C14H30NO8* ~340* Branched polyether, tertiary amine Chelation, polymer synthesis
Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) C15H33NO6 323.43 Tris-branched polyether, tertiary amine Phase-transfer catalysis
Bis(2-methoxyethyl)amine C6H15NO2 133.19 Shorter ether chains, secondary amine Organic intermediates
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine C9H21NO4 207.27 Linear polyether, primary amine Surfactants, drug delivery
N-[2-(Bis(2-aminoethyl)amino)ethyl] derivative C10H24N4O4S Not provided Amino-terminated polyether Chelation, radiopharmaceuticals
Key Observations:

Chain Length and Branching :

  • This compound has longer ethoxy chains (three ethylene oxide units per branch) compared to TDA-1 (two units per branch) and Bis(2-methoxyethyl)amine (one unit). This enhances hydrophilicity and solubility in polar solvents .
  • Linear analogs like 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine lack branching, reducing steric hindrance and favoring applications in surfactants .

Functional Group Reactivity: Primary amines (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine) exhibit higher nucleophilicity than tertiary amines (e.g., this compound), making them more reactive in conjugation or polymerization reactions . Amino-terminated derivatives () are tailored for radiopharmaceutical labeling via Staudinger reduction, leveraging their chelating capacity .

Physicochemical Properties

  • Solubility : this compound’s extended ether chains confer superior water solubility compared to shorter-chain analogs like Bis(2-methoxyethyl)amine. This property is critical in aqueous-phase catalysis .
  • Thermal Stability : TDA-1’s tris-branched structure provides higher thermal stability (decomposition >250°C) than bis-substituted counterparts due to reduced conformational flexibility .

Biological Activity

Chemical Identity
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, with the molecular formula C14H31NO6C_{14}H_{31}NO_6, is a complex organic compound characterized by multiple ethoxy groups and a central amine functionality. Its unique structure allows it to participate in various biochemical interactions, making it a significant subject of study in both chemistry and biology.

  • Enzyme Interaction
    This compound has been identified as an inhibitor of acetylcholinesterase , an enzyme crucial for neurotransmission. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, which can lead to prolonged neurotransmission and altered neuronal signaling pathways.
  • Protein Binding
    The ability of this compound to bind to proteins such as albumin alters their conformation and function. This interaction is primarily facilitated through hydrogen bonds and electrostatic interactions, impacting the stability and activity of these proteins.

Cellular Effects

  • Neuronal Cells
    In studies involving neuronal cells, the inhibition of acetylcholinesterase by this compound was shown to affect gene expression and cellular metabolism. The resultant increase in acetylcholine levels can lead to enhanced synaptic activity, which may have implications for neurodegenerative conditions.
  • Liver Cells
    Research indicates that this compound influences the expression of genes involved in detoxification processes within liver cells. This suggests potential applications in understanding liver function and metabolic regulation.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding to Acetylcholinesterase : The compound binds at the active site of acetylcholinesterase, forming hydrogen bonds that inhibit its activity.
  • Conformational Changes in Proteins : It can induce structural changes in proteins like albumin, affecting their functional properties.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary significantly with dosage:

  • Low Doses : Mild inhibitory effects on acetylcholinesterase, leading to subtle changes in neurotransmission.
  • High Doses : Significant inhibition resulting in pronounced cholinergic toxicity symptoms such as muscle weakness and respiratory distress .

Study on Neurotoxicity

A study assessed the neurotoxic effects of this compound on adult rats. The results indicated that administration of high doses (4,000 mg/kg/day) led to reduced weight gain and signs of hepatotoxicity, including liver hypertrophy and cytoplasmic vacuolization .

Long-term Exposure Effects

Long-term exposure studies demonstrated that prolonged administration resulted in adaptive changes in cellular function, including alterations in metabolic pathways and gene expression profiles related to detoxification processes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundC14H31NO6Acetylcholinesterase inhibitorMultiple ethoxy groups enhancing solubility
Tris(2-(2-methoxyethoxy)ethyl)amineC15H33N3O6Similar enzyme interactionsHigher amine content
2-(2-(2-Methoxyethoxy)ethyl)amineC10H23NO4Weaker inhibitory effectsFewer ethoxy groups

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, and what purification challenges arise?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between polyether chains (e.g., 2-(2-methoxyethoxy)ethanol derivatives) and amines under anhydrous conditions. Purification is challenging due to high polarity and hygroscopicity. Techniques like vacuum distillation (to remove low-boiling impurities) or column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) are recommended. Stability during synthesis should be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for methoxy, ethoxy, and amine protons, comparing with reference spectra from NIST Chemistry WebBook (e.g., similar polyether amines in ).
  • FT-IR : Identify C-O-C (1100–1050 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight using electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS). Cross-validate with NIST databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Management : Segregate waste and follow protocols for amine disposal, as outlined in safety guidelines for structurally similar compounds (e.g., ).
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a ligand in transition metal catalysis?

  • Methodological Answer :

  • Coordination Studies : Use UV-Vis spectroscopy to monitor metal-ligand complex formation (e.g., with Cu²⁺ or Fe³⁺). Compare binding constants with analogous ligands (e.g., ).
  • Catalytic Activity : Test in model reactions (e.g., oxidation of alcohols) under varying temperatures and solvent polarities.
  • Structural Analysis : Employ X-ray crystallography or EXAFS to determine coordination geometry .

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvent systems?

  • Methodological Answer :

  • Systematic Testing : Measure solubility in solvents (e.g., water, THF, chloroform) at controlled temperatures (25°C, 40°C) using gravimetric or spectrophotometric methods.
  • Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents.
  • Validation : Cross-reference with NIST thermophysical data for polyethers ( ) .

Q. How can the environmental persistence and ecotoxicological impact of this compound be assessed using long-term models?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to assess microbial breakdown.
  • Aquatic Toxicity : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201).
  • Compartmental Modeling : Apply fugacity models (e.g., EQC Level III) incorporating log P, hydrolysis rates, and photolysis data, as per frameworks in .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices, and how can matrix effects be minimized?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water).
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Matrix Effects : Mitigate via isotope dilution (e.g., deuterated internal standard) or post-column infusion studies, following methodologies in for structurally similar amines .

Q. How can computational modeling predict the interaction of this compound with biological membranes or proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software (e.g., GROMACS) to model lipid bilayer interactions, focusing on hydrogen bonding with polar headgroups.
  • Docking Studies : Employ AutoDock Vina to predict binding affinities with target proteins (e.g., transporters or receptors). Validate with surface plasmon resonance (SPR) experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
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Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

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